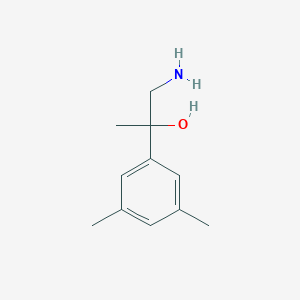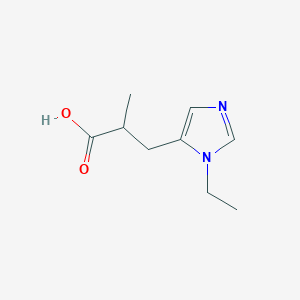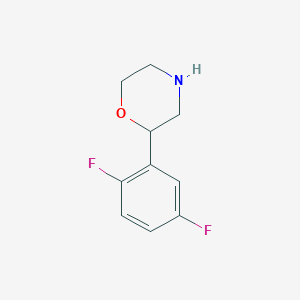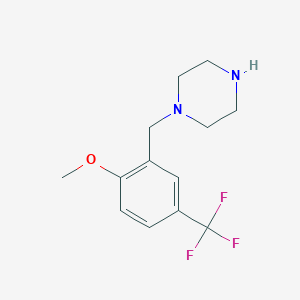
1-Amino-2-(3,5-dimethylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(3,5-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone, with a 3,5-dimethylphenyl substituent. It is a chiral molecule, meaning it has non-superimposable mirror images, which can have significant implications in its chemical behavior and applications.
Méthodes De Préparation
The synthesis of 1-Amino-2-(3,5-dimethylphenyl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol. Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Amino-2-(3,5-dimethylphenyl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-amino-2-(3,5-dimethylphenyl)propan-2-one.
Applications De Recherche Scientifique
1-Amino-2-(3,5-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Amino-2-(3,5-dimethylphenyl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-2-(2,4-dimethylphenyl)propan-2-ol: This compound has a similar structure but with different methyl group positions on the phenyl ring, which can affect its chemical properties and reactivity.
1-Amino-2-(3,4-dimethylphenyl)propan-2-ol: Another similar compound with different methyl group positions, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall chemical reactivity.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-amino-2-(3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-9(2)6-10(5-8)11(3,13)7-12/h4-6,13H,7,12H2,1-3H3 |
Clé InChI |
OBNSJEBDANJMQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C)(CN)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13595625.png)




![Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate](/img/structure/B13595659.png)




